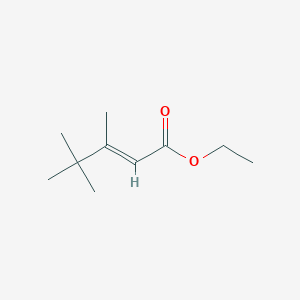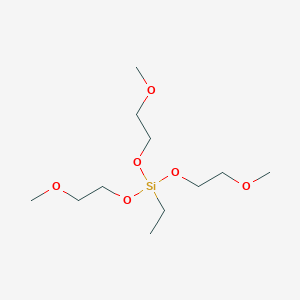
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane, also known as EMTA, is a siloxane compound that has been studied for its potential applications in various scientific research fields.
作用機序
The mechanism of action of 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is not fully understood, but it is believed to be related to its ability to form stable and biocompatible coatings on surfaces. This coating can help to prevent the degradation of materials and improve their biocompatibility.
生化学的および生理学的効果
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has been shown to have low toxicity and is generally considered to be biocompatible. It has been studied for its potential use in drug delivery systems, where it can help to improve the stability and efficacy of drugs. 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has also been studied for its potential use in surface coatings, where it can help to prevent the degradation of materials and improve their biocompatibility.
実験室実験の利点と制限
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has several advantages for use in lab experiments, including its low toxicity, biocompatibility, and ability to form stable coatings on surfaces. However, there are also some limitations to its use, including the complexity of its synthesis method and the need for specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane, including its use in drug delivery systems, surface coatings, and biomedical engineering. Further studies are needed to fully understand its mechanism of action and potential applications in these fields. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane.
合成法
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane can be synthesized through a multistep process involving the reaction of 1,6-dibromohexane with potassium ethoxide, followed by the reaction of the resulting product with 2-methoxyethanol and potassium carbonate. The final step involves the reaction of the intermediate product with tetraethyl orthosilicate and hydrochloric acid to yield 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane.
科学的研究の応用
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has been studied for its potential applications in various scientific research fields, including drug delivery systems, surface coatings, and biomedical engineering. Its unique chemical structure and properties make it a promising candidate for these applications.
特性
CAS番号 |
18044-51-4 |
|---|---|
製品名 |
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane |
分子式 |
C11H26O6Si |
分子量 |
282.41 g/mol |
IUPAC名 |
ethyl-tris(2-methoxyethoxy)silane |
InChI |
InChI=1S/C11H26O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5-11H2,1-4H3 |
InChIキー |
FORHPIYYTQZPDW-UHFFFAOYSA-N |
SMILES |
CC[Si](OCCOC)(OCCOC)OCCOC |
正規SMILES |
CC[Si](OCCOC)(OCCOC)OCCOC |
その他のCAS番号 |
18044-51-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)
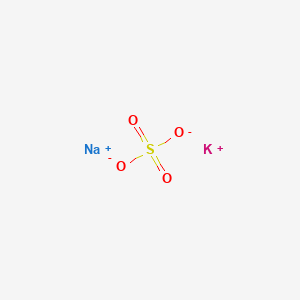
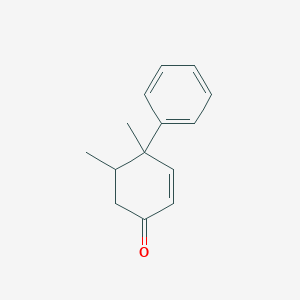
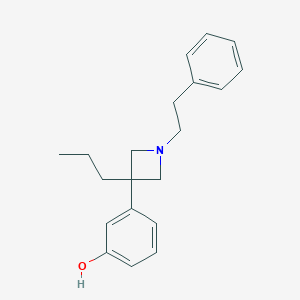
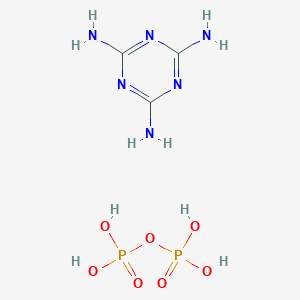

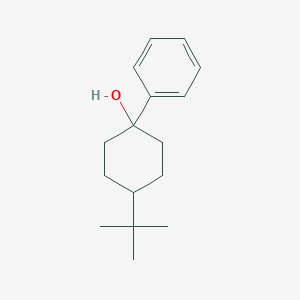



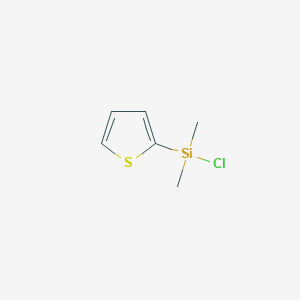
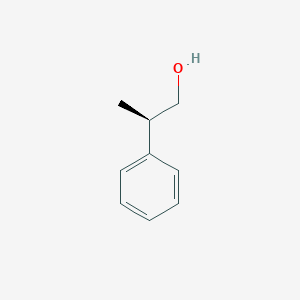
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
